molecular formula C15H17NO2 B14860306 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol

2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol

Cat. No.: B14860306
M. Wt: 243.30 g/mol
InChI Key: BCNOKPZWMCJVKJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a methoxy group at position 2 and a 3-methylphenylamino-methyl moiety at position 4. This compound belongs to a broader class of imine-based molecules, which are widely studied for their biological activities (e.g., anti-inflammatory, antibacterial) and coordination chemistry with transition metals . The 3-methylphenyl group introduces steric and electronic effects that distinguish it from analogs with substituents at other positions or with different functional groups.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-methoxy-6-[(3-methylanilino)methyl]phenol

InChI

InChI=1S/C15H17NO2/c1-11-5-3-7-13(9-11)16-10-12-6-4-8-14(18-2)15(12)17/h3-9,16-17H,10H2,1-2H3

InChI Key

BCNOKPZWMCJVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Anti-Inflammatory Derivatives with Morpholinopyrimidine Moieties

Key Compounds :

  • V4: 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
  • V8: 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Comparison :

  • Structural Differences: V4 and V8 feature morpholinopyrimidine and piperazine groups instead of the 3-methylphenylamino-methyl group. These substituents enhance electron density and enable π-π stacking interactions, critical for binding to inflammatory targets .
  • Activity: V4 and V8 showed potent anti-inflammatory activity (IC50 values in the nanomolar range) by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.

Benzimidazole-Based Ligands and Metal Complexes

Key Compounds :

  • HL2: 2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol
  • HL3: 2-Methoxy-6-(5-chloro-1H-benzimidazol-2-yl)phenol

Comparison :

  • Structural Differences: HL2 and HL3 replace the 3-methylphenylamino group with benzimidazole rings substituted with methyl (HL2) or chloro (HL3) groups.
  • Activity: HL2 and HL3 exhibited moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The chloro substituent in HL3 enhanced activity compared to HL2, suggesting that electron-withdrawing groups improve efficacy.

Pyrazine and Pyridylimino Derivatives

Key Compounds :

  • Compound 3: 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol
  • L1: 2-Methoxy-6-(E-2-pyridyliminomethyl)-phenol

Comparison :

  • Structural Differences: Compound 3 and L1 feature pyrazine and pyridylimino groups, respectively. These heterocycles enhance π-acidity, improving metal coordination compared to the 3-methylphenyl group .
  • Activity : Compound 3 showed moderate activity against Klebsiella pneumoniae, while L1 formed stable Ni(II) complexes with altered coordination geometry due to steric hindrance from the methoxy group. The target compound’s 3-methylphenyl group may reduce metal-binding efficiency compared to these analogs .

Fluorinated Imine Analogs

Key Compounds :

  • MFIP: (E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
  • FPIN: (E)-1-(((2-Fluorophenyl)imino)methyl)naphthalen-2-ol

Comparison :

  • Structural Differences : MFIP and FPIN incorporate trifluoromethyl and fluorophenyl groups, respectively, which introduce strong electron-withdrawing effects.
  • Physicochemical Properties: The CF3 group in MFIP increased thermal stability and altered crystal packing via C–F···H interactions, whereas the target compound’s methyl group lacks such polarizability. DFT studies on MFIP highlighted enhanced nonlinear optical (NLO) properties compared to non-fluorinated analogs .

Substituent Position and Electronic Effects

Key Compounds :

  • 4-Methylphenyl Analog: 2-Methoxy-6-[[(4-methylphenyl)imino]methyl]phenol
  • 3-Chloro-2-methylphenyl Analog: 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

Comparison :

  • This suggests that substituent position (3-methyl vs. 4-methyl) and electronic nature (electron-donating vs. withdrawing) critically influence activity .

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